1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS: 955236-95-0) is a synthetic urea derivative with a molecular formula of C₁₈H₂₄FN₃O₂ and a molecular weight of 333.4 g/mol . Its structure comprises three key moieties:
- A cyclohexyl group linked to the urea nitrogen, contributing to lipophilicity and conformational rigidity.
- A 4-fluorophenyl group attached to the pyrrolidinone ring, likely enhancing electronic interactions (e.g., halogen bonding) with biological targets.
The compound’s Smiles representation, O=C(NCC1CC(=O)N(c2ccc(F)cc2)C1)NC1CCCCC1, highlights its connectivity and stereoelectronic features.
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXOEPFBNYZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyclohexyl group and a fluorophenyl moiety, contributing to its pharmacological properties.
The compound acts primarily as an FPRL1 agonist , which is a G protein-coupled receptor involved in various inflammatory responses. Agonism of FPRL1 has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
Antifungal and Anti-inflammatory Properties
Research indicates that derivatives similar to this compound exhibit antifungal activity. For instance, compounds with similar urea structures have shown efficacy against fungal pathogens in murine models . Furthermore, the anti-inflammatory potential is supported by studies demonstrating the inhibition of pro-inflammatory cytokines through FPRL1 activation, which may provide therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with similar structures have good oral bioavailability and can penetrate the blood-brain barrier, which is critical for neurological applications .
Study 1: Efficacy in Inflammatory Models
A study involving a related compound demonstrated significant reductions in inflammation markers in a murine model of lung inflammation. The results indicated that treatment with the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting potential use in treating respiratory diseases .
Study 2: Antifungal Activity
In another study, a series of urea derivatives were tested against various fungal strains. The results showed that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. This suggests that this compound could be developed as an effective antifungal treatment .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Properties
The compound acts as an agonist for the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor involved in various physiological processes, including inflammation and immune responses. Its agonistic activity suggests potential use in treating inflammatory diseases, chronic airway diseases, cancers, and septicemia .
Scientific Research Applications
The applications of this compound are diverse, primarily focusing on:
- Anti-inflammatory Treatments : Research indicates that FPRL1 agonists can inhibit intestinal and airway inflammation, making this compound a candidate for treating conditions such as asthma and inflammatory bowel disease .
- Cancer Therapy : The compound has shown promise in inhibiting tumor growth in preclinical models. Its mechanism may involve modulation of immune responses and direct effects on tumor cells .
- Septicemia Management : Given its role in immune modulation, the compound could be beneficial in managing septicemia by enhancing host defense mechanisms against infections .
Case Studies
Several studies have investigated the efficacy of FPRL1 agonists, including 1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea:
- Inflammatory Bowel Disease Model : In a murine model of colitis, administration of FPRL1 agonists resulted in significant reductions in inflammatory markers and improved histological scores compared to controls. This underscores the potential of this compound in gastrointestinal disorders .
- Airway Inflammation : A study demonstrated that treatment with this compound reduced airway hyperresponsiveness and eosinophilic infiltration in a model of allergic asthma, suggesting its utility in respiratory diseases .
- Cancer Models : Preclinical trials have indicated that FPRL1 activation can inhibit tumor progression in xenograft models, highlighting its potential as an adjunct therapy in oncology .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
BJ50122 substitutes fluorine with a bulkier 4-ethoxyphenyl group, introducing electron-donating effects and increased steric hindrance, which may alter binding affinity or metabolic stability .
Physicochemical and Crystallographic Considerations
- SHELX Refinement: The absence of crystallographic data for the target compound limits direct comparisons, but the widespread use of SHELX software in small-molecule refinement suggests its utility in future structural studies .
Q & A
Q. Critical Considerations :
- Monitor reaction progress via FT-IR to confirm isocyanate formation (characteristic peak at ~2250 cm⁻¹).
- Optimize solvent polarity to minimize side reactions (e.g., dimerization).
Advanced Research Question: How can structural ambiguities in the pyrrolidinone moiety be resolved using crystallographic methods?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties in the pyrrolidin-5-one ring:
- Crystallization : Use slow evaporation in a 1:1 dichloromethane/hexane mixture to obtain high-quality crystals.
- Data collection : Employ a SHELXTL -compatible diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply the SHELXL software suite to model thermal displacement parameters and validate bond lengths/angles against the Cambridge Structural Database (CSD). For example, the 5-oxopyrrolidin-3-yl group’s puckering amplitude should align with similar structures (e.g., 0.4–0.6 Å) .
Data Contradiction Example :
If NMR suggests axial chirality but SCXRD reveals planar geometry, cross-validate using DFT calculations (e.g., B3LYP/6-31G*) to reconcile discrepancies.
Basic Research Question: What spectroscopic techniques are optimal for characterizing this urea derivative?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Identify the cyclohexyl group’s equatorial protons (δ 1.2–1.8 ppm, multiplet) and the 4-fluorophenyl aromatic protons (δ 7.3–7.6 ppm, doublet, = 8.9 Hz).
- ¹³C NMR : Confirm the urea carbonyl at δ 158–162 ppm and the pyrrolidinone carbonyl at δ 172–175 ppm .
- HRMS : Use ESI(+) mode to verify the molecular ion [M+H]⁺ with <2 ppm error.
Validation : Compare spectral data with structurally analogous compounds (e.g., 1-cyclohexyl-3-(4-hydroxyphenyl)urea, δ 158 ppm for urea carbonyl) .
Advanced Research Question: How can researchers address contradictory data in ecological toxicity assessments for this compound?
Methodological Answer :
Current gaps in ecotoxicity data (e.g., biodegradability, bioaccumulation) require a tiered approach:
- Experimental testing : Conduct OECD 301F biodegradation assays in activated sludge.
- Computational modeling : Apply EPI Suite to predict log Kow (critical for bioaccumulation potential). For urea derivatives, log Kow typically ranges from 2.5–4.0, indicating moderate hydrophobicity.
- In silico toxicity : Use TEST software (EPA) to estimate LC50 for aquatic organisms, prioritizing testing if predicted LC50 < 10 mg/L .
Case Study : If experimental data conflict with predictions (e.g., higher-than-expected persistence), re-evaluate metabolite formation via LC-QTOF-MS to identify stable degradation byproducts.
Basic Research Question: What pharmacological targets are plausible for this compound based on structural analogs?
Methodological Answer :
The 4-fluorophenyl and urea motifs suggest activity against:
- Kinase inhibitors : Analogous compounds (e.g., 1-(2,6-dichlorophenyl)-3-(3-pyridinyl)urea) inhibit VEGF receptor tyrosine kinases. Test via HTRF kinase assays using recombinant enzymes.
- GPCR modulators : The pyrrolidinone core may target adenosine A2A receptors. Screen using cAMP accumulation assays in HEK293 cells .
Validation : Perform docking studies (AutoDock Vina) against crystal structures of target proteins (e.g., PDB: 4UCI for kinases) to prioritize assays.
Advanced Research Question: How can metabolic pathways be elucidated for this compound in preclinical models?
Q. Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor phase I metabolites (e.g., hydroxylation at the cyclohexyl group) via UHPLC-HRMS .
- Stable isotope labeling : Synthesize a deuterated analog to track metabolic soft spots.
- Data analysis : Use LipidSearch or Compound Discoverer software to annotate metabolites based on exact mass (e.g., m/z 465.2879 for fluorophenyl-containing metabolites) .
Case Study : If unexpected metabolites arise (e.g., sulfation at the urea nitrogen), validate using synthetic standards and F NMR to trace fluorine retention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
